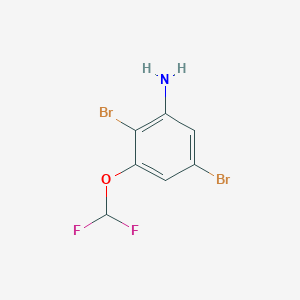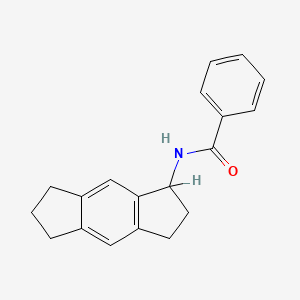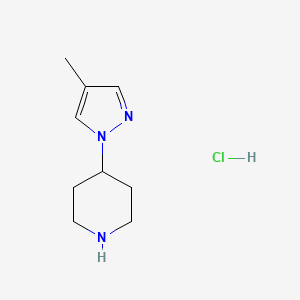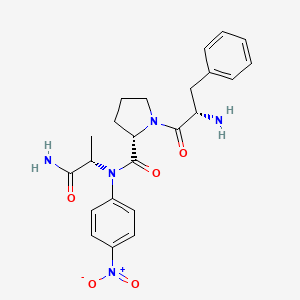
L-Phenylalanyl-L-prolyl-N-(4-nitrophenyl)-L-alaninamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Phenylalanyl-L-prolyl-N-(4-nitrophenyl)-L-alaninamide is a synthetic peptide compound It is composed of three amino acids: phenylalanine, proline, and alanine, with a nitrophenyl group attached to the alanine residue
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Phenylalanyl-L-prolyl-N-(4-nitrophenyl)-L-alaninamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: The amino acids are activated using reagents such as HBTU or DIC and coupled to the resin-bound peptide chain.
Deprotection: Protecting groups on the amino acids are removed using TFA or similar reagents.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like TIS.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis, depending on the required quantity and purity. Automation and optimization of reaction conditions are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
L-Phenylalanyl-L-prolyl-N-(4-nitrophenyl)-L-alaninamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group.
Substitution: The nitrophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenylalanine derivatives.
Scientific Research Applications
L-Phenylalanyl-L-prolyl-N-(4-nitrophenyl)-L-alaninamide has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its potential as a substrate for proteases and peptidases.
Medicine: Explored for its potential therapeutic applications, including enzyme inhibition and drug delivery.
Industry: Utilized in the development of peptide-based materials and sensors.
Mechanism of Action
The mechanism of action of L-Phenylalanyl-L-prolyl-N-(4-nitrophenyl)-L-alaninamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can act as a recognition element, facilitating binding to the target. The peptide backbone may undergo conformational changes upon binding, influencing the activity of the target.
Comparison with Similar Compounds
Similar Compounds
L-Phenylalanyl-L-prolyl-L-alaninamide: Lacks the nitrophenyl group, resulting in different chemical properties and reactivity.
L-Phenylalanyl-L-prolyl-N-(4-aminophenyl)-L-alaninamide:
Uniqueness
L-Phenylalanyl-L-prolyl-N-(4-nitrophenyl)-L-alaninamide is unique due to the presence of the nitrophenyl group, which imparts distinct chemical reactivity and potential for specific interactions with molecular targets. This uniqueness makes it valuable for various research and industrial applications.
Properties
Molecular Formula |
C23H27N5O5 |
|---|---|
Molecular Weight |
453.5 g/mol |
IUPAC Name |
(2S)-N-[(2S)-1-amino-1-oxopropan-2-yl]-1-[(2S)-2-amino-3-phenylpropanoyl]-N-(4-nitrophenyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C23H27N5O5/c1-15(21(25)29)27(17-9-11-18(12-10-17)28(32)33)23(31)20-8-5-13-26(20)22(30)19(24)14-16-6-3-2-4-7-16/h2-4,6-7,9-12,15,19-20H,5,8,13-14,24H2,1H3,(H2,25,29)/t15-,19-,20-/m0/s1 |
InChI Key |
LENJPKSXPDSZLR-YSSFQJQWSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N)N(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)[C@@H]2CCCN2C(=O)[C@H](CC3=CC=CC=C3)N |
Canonical SMILES |
CC(C(=O)N)N(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


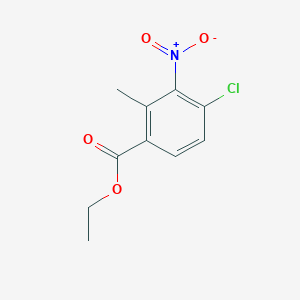

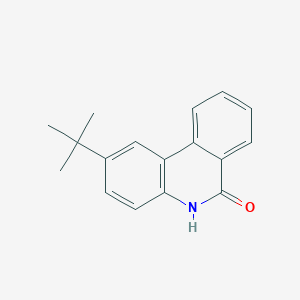
![3-([Ethyl(methyl)amino]methyl)-5-fluorobenzonitrile](/img/structure/B13148819.png)
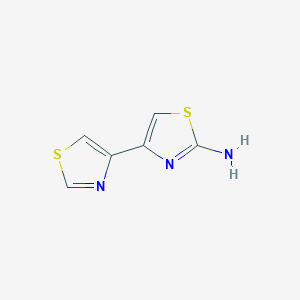
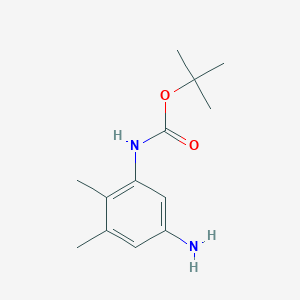
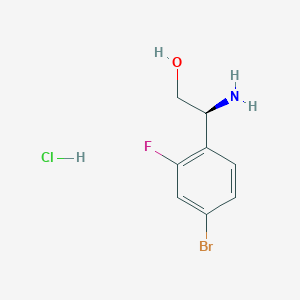
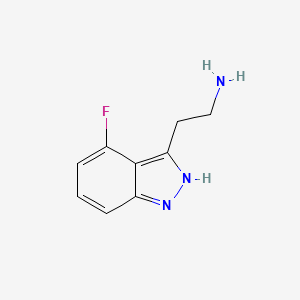
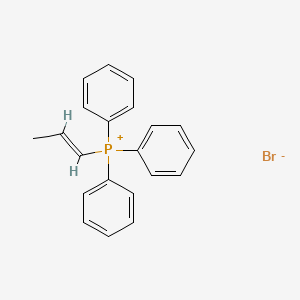
![Ethenetricarbonitrile, [4-(diphenylamino)phenyl]-](/img/structure/B13148852.png)
